1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-
Overview
Description
“1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and complex. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is the preparation of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Scientific Research Applications
1. Potential Treatment for Cognitive Disorders
1H-Indole derivatives, such as 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), have been identified as potent and selective antagonists of the 5-hydroxytryptamine-6 receptor (5-HT6R). This compound has shown promise in the treatment of cognitive disorders like Alzheimer's disease due to its high affinity at human 5-HT6R and selectivity over a wide range of target sites. It demonstrates robust preclinical efficacy and has completed Phase-1 evaluation for safety and pharmacokinetics (Nirogi et al., 2017).
2. Electrooxidative Metal-Free Dehydrogenative Sulfonylation
The electrochemical α-sulfonylation of 1H-indole with arenesulfinates is a significant application in chemical synthesis. This process allows for the smooth sulfonylation of a variety of indoles at room temperature under metal-free and chemical-oxidant-free conditions. It has been applied to the synthesis of biologically active 5-HT6 modulators, showcasing the versatility and functional group tolerance of this reaction (Feng et al., 2017).
3. Synthesis of 5-Ethyl-1H-Indole
Magnesium-catalyzed dephenylsulfonylation has been developed for the synthesis of 5-ethyl-1H-indole from 5-[2-(phenyl sulfonyl)ethyl]-1H-indole. This method provides a novel approach for the synthesis of substituted indoles, which are important lead compounds in drug development due to their extensive pharmacological activity (Rao et al., 2017).
4. Palladium-Catalyzed Direct C-H Bond Sulfonylation
Palladium-catalyzed direct C-H bond sulfonylation of indoles with the insertion of sulfur dioxide represents an efficient method for generating 2-sulfonated indoles. This synthetic approach merges palladium catalysis and insertion of sulfur dioxide via a radical process, enhancing the versatility of indole derivatization (Liu et al., 2017).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-” could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFIAKHKHOAJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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